molecular formula C14H18N2O4 B4945456 (1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

(1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

Cat. No.: B4945456
M. Wt: 278.30 g/mol
InChI Key: YJQRNWFHOPZNKJ-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a compound that features a unique combination of an imidazole ring and a trimethoxyphenyl group

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-16-6-5-15-14(16)12(17)9-7-10(18-2)13(20-4)11(8-9)19-3/h5-8,12,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQRNWFHOPZNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

(1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-4-yl)methanol
  • (1-methyl-1H-imidazol-5-yl)methanol
  • (1-methyl-1H-imidazol-2-yl)(3,4-dimethoxyphenyl)methanol

Uniqueness

(1-methyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring and the trimethoxyphenyl group provides a versatile scaffold for the development of new compounds with diverse applications .

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